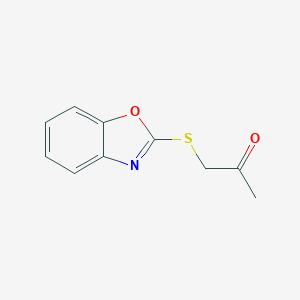
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine
Descripción general
Descripción
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine, also known as MTA, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer treatment and antiviral therapy. This compound has a unique structure that makes it an attractive target for drug development, and its mechanism of action has been the subject of intense research in recent years.
Mecanismo De Acción
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine exerts its antiviral and anticancer effects through several mechanisms of action. In cancer cells, 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine inhibits the activity of S-adenosylhomocysteine hydrolase, which leads to accumulation of S-adenosylhomocysteine and subsequent inhibition of DNA synthesis and cell growth. In virus-infected cells, 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine inhibits viral replication by interfering with the synthesis of viral DNA and RNA.
Biochemical and Physiological Effects:
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has been shown to have several biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune system function. 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has several advantages for use in lab experiments, including its potent antiviral and anticancer activity, its well-characterized mechanism of action, and its ability to modulate immune system function. However, 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine also has some limitations, including its toxicity at high concentrations and its potential for off-target effects.
Direcciones Futuras
Future research on 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine could focus on several areas, including the development of more potent and selective analogs, the identification of new targets for 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine in cancer and viral infections, and the exploration of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine's potential in other disease areas, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine in vivo, as well as its potential for drug interactions and toxicity.
Aplicaciones Científicas De Investigación
2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has been studied extensively for its potential applications in cancer treatment and antiviral therapy. In cancer treatment, 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting DNA synthesis. In antiviral therapy, 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Propiedades
IUPAC Name |
2-methoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPSTQZOFCELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





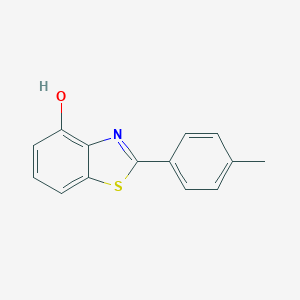
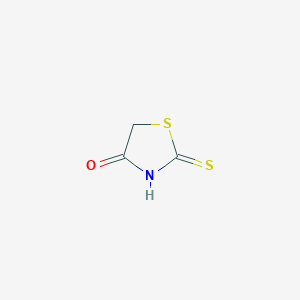

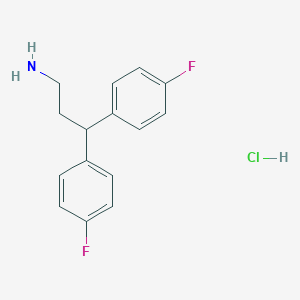

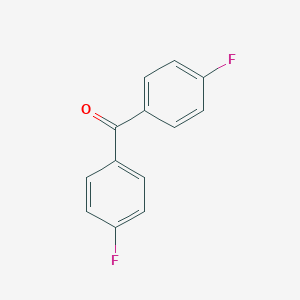

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
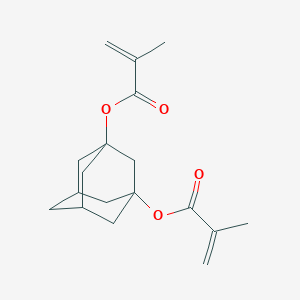
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

